molecular formula C22H20N4O3 B2986547 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide CAS No. 941955-78-8

2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2986547
CAS RN: 941955-78-8
M. Wt: 388.427
InChI Key: LNXCHKYBJPZSQD-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research conducted by Chkirate et al. (2019) focused on the synthesis and characterization of novel coordination complexes constructed from pyrazole-acetamide derivatives. These complexes demonstrated significant antioxidant activity, indicating the potential for these types of compounds in developing treatments that could combat oxidative stress-related diseases (Chkirate et al., 2019).

Cytotoxic Activity Against Cancer Cell Lines

Al-Sanea et al. (2020) explored the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. One compound in the study showed appreciable cancer cell growth inhibition against several cancer cell lines, highlighting the potential of such compounds in cancer research and therapy (Al-Sanea et al., 2020).

Antimicrobial Activities of Thiazole Derivatives

A study by Saravanan et al. (2010) on the synthesis, characterization, and antimicrobial activities of novel thiazole derivatives incorporating pyrazole moiety at the 2nd position of 2-hydrazinyl-N-(4-phenylthiazol-2-yl) acetamide revealed that most of the synthesized compounds exhibited significant antibacterial and antifungal activities. This suggests a potential application for similar compounds in developing new antimicrobial agents (Saravanan et al., 2010).

Pharmacological Evaluation of Heterocyclic Derivatives

Research by Faheem (2018) focused on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study demonstrates the broad potential of pyrazole-related compounds in various pharmacological applications (Faheem, 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 4-methoxyphenylhydrazone. The hydrazone is then reacted with 4-methylbenzoyl chloride to form the corresponding pyrazolopyrazine. The pyrazolopyrazine is then reacted with N-(4-methylphenyl)acetamide to form the final product.", "Starting Materials": [ "4-methoxyphenylhydrazine", "ethyl acetoacetate", "4-methylbenzoyl chloride", "N-(4-methylphenyl)acetamide" ], "Reaction": [ "Step 1: Reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in ethanol to form 4-methoxyphenylhydrazone.", "Step 2: Reaction of 4-methoxyphenylhydrazone with 4-methylbenzoyl chloride in the presence of triethylamine and DMF to form the corresponding pyrazolopyrazine.", "Step 3: Reaction of the pyrazolopyrazine with N-(4-methylphenyl)acetamide in the presence of triethylamine and DMF to form the final product." ] }

CAS RN

941955-78-8

Product Name

2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide

Molecular Formula

C22H20N4O3

Molecular Weight

388.427

IUPAC Name

2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H20N4O3/c1-15-3-7-17(8-4-15)23-21(27)14-25-11-12-26-20(22(25)28)13-19(24-26)16-5-9-18(29-2)10-6-16/h3-13H,14H2,1-2H3,(H,23,27)

InChI Key

LNXCHKYBJPZSQD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O

solubility

not available

Origin of Product

United States

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